An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)phenylcarbamate
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(bromomethyl)phenylcarbamate, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
tert-Butyl 3-(bromomethyl)phenylcarbamate is a carbamate ester that serves as a useful intermediate in organic synthesis. Its structure features a Boc-protected aminophenyl group with a reactive bromomethyl substituent.
Table 1: Chemical and Physical Properties of tert-Butyl 3-(bromomethyl)phenylcarbamate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 286.16 g/mol | [1][2] |
| CAS Number | 118684-32-5 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 105 - 109 °C | [4] |
| Boiling Point | Not available (Predicted: 309.0±25.0 °C) | N/A |
| Density | Not available | N/A |
| Solubility | Insoluble in water | [4] |
| XLogP3 | 3.4 | [2] |
| Monoisotopic Mass | 285.03644 Da | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate (Hypothetical)
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Reaction Setup: To a solution of 3-(hydroxymethyl)aniline (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) in a round-bottom flask, add a suitable base, for example, triethylamine (1.1 eq).
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Addition of Protecting Group: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Step 2 - Synthesis of tert-Butyl 3-(bromomethyl)phenylcarbamate (Hypothetical)
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Reaction Setup: Dissolve the purified tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
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Bromination: Slowly add a brominating agent, for instance, phosphorus tribromide (PBr₃) (0.4 eq) or a combination of carbon tetrabromide (1.2 eq) and triphenylphosphine (1.2 eq), to the cooled solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete conversion of the starting material.
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Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The final product may be purified by recrystallization or flash column chromatography.
Reactivity and Stability
Information regarding the specific reactivity and stability of tert-butyl 3-(bromomethyl)phenylcarbamate is limited. However, based on its chemical structure, the following can be inferred:
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Reactivity: The benzylic bromide functionality makes the compound susceptible to nucleophilic substitution reactions. It is expected to react with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to displace the bromide ion. This reactivity is central to its utility as a synthetic intermediate for introducing the tert-butoxycarbonylamino-3-methylphenyl group into other molecules.
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Stability: Safety data sheets indicate that the compound is stable under recommended storage conditions.[4] It is advisable to store it in a cool, dry, and well-ventilated place, away from incompatible materials.[4]
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Incompatible Materials: The compound should be kept away from strong oxidizing agents.[4]
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Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
Safety and Handling
tert-Butyl 3-(bromomethyl)phenylcarbamate is classified as acutely toxic if swallowed and may cause skin irritation.[1][2]
Table 2: GHS Hazard Information
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Data compiled from multiple sources which may have slight variations.[2]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
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Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4]
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Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[3]
Handling and Storage:
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Avoid contact with skin and eyes.[4]
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Avoid formation of dust and aerosols.[3]
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Keep the container tightly closed in a dry and well-ventilated place.[4]
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Store in a refrigerator at 2-8°C for long-term stability.
First Aid Measures:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
-
If on Skin: Wash off with soap and plenty of water. Consult a physician.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
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If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Spectroscopic Data
Detailed experimental spectroscopic data for tert-butyl 3-(bromomethyl)phenylcarbamate is not widely available in the literature. Researchers should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound.
Conclusion
tert-Butyl 3-(bromomethyl)phenylcarbamate is a valuable synthetic intermediate. While comprehensive experimental data on its properties is not extensively published, this guide provides a summary of the available information and outlines a logical synthetic approach. As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting. Researchers are encouraged to perform their own analyses to verify its properties for their specific applications.
